![molecular formula C24H23ClN4O3S B11636193 (6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636193.png)

(6Z)-6-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

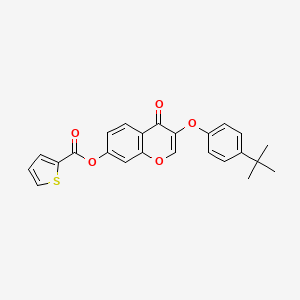

Die Verbindung (6Z)-6-{4-[2-(4-Chlor-3-methylphenoxy)ethoxy]benzyliden}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on ist ein komplexes organisches Molekül mit einem Thiadiazolo[3,2-a]pyrimidinon-Kern.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese dieser Verbindung umfasst in der Regel mehrere Schritte, beginnend mit leicht zugänglichen Vorstufen. Ein gängiger Syntheseweg umfasst:

Bildung des Thiadiazolo[3,2-a]pyrimidinon-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorstufen unter sauren oder basischen Bedingungen.

Einführung der Benzyliden-Gruppe: Dies wird durch eine Kondensationsreaktion zwischen der Kernstruktur und einem Benzaldehyd-Derivat erreicht.

Etherbildung: Die Phenoxyethoxy-Gruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, häufig unter Verwendung eines Alkylhalogenids und eines Phenol-Derivats.

Abschließende Modifikationen:

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Syntheseschritte umfassen, um die Ausbeute und Reinheit zu maximieren. Dies könnte umfassen:

Katalyse: Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.

Kontinuierliche Flusschemie: Implementierung von kontinuierlichen Flussreaktoren zur Verbesserung der Effizienz und Skalierbarkeit.

Reinigungstechniken: Verwendung fortschrittlicher Reinigungsmethoden wie Kristallisation, Chromatographie und Destillation.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Imino- und Phenoxy-Gruppen.

Reduktion: Reduktionsreaktionen können die Imino-Gruppe angreifen und diese in ein Amin umwandeln.

Substitution: Sowohl nucleophile als auch elektrophile Substitutionsreaktionen sind möglich, insbesondere an den aromatischen Ringen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat (KMnO₄), Wasserstoffperoxid (H₂O₂).

Reduktionsmittel: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄).

Substitutionsreagenzien: Halogenide (z. B. NaCl, KBr), Nucleophile (z. B. NaOH, NH₃).

Hauptprodukte

Oxidation: Bildung von Chinonen oder Carbonsäuren.

Reduktion: Bildung von Aminen.

Substitution: Bildung verschiedener substituierter Derivate abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in der Koordinationschemie fungieren und verschiedene katalytische Prozesse ermöglichen.

Materialwissenschaften: Aufgrund ihrer einzigartigen Struktur ist sie ein Kandidat für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologie und Medizin

Arzneimittelentwicklung: Potenzieller Einsatz als Pharmakophor bei der Entwicklung neuer Therapeutika, insbesondere zur gezielten Ansteuerung spezifischer Enzyme oder Rezeptoren.

Biologische Sonden: Verwendung in biochemischen Assays zur Untersuchung der Enzymaktivität oder Protein-Wechselwirkungen.

Industrie

Polymerwissenschaften: Verwendung bei der Synthese von Polymeren mit spezifischen Funktionalitäten.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung durch Wechselwirkungen mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Mechanismus beinhaltet oft:

Bindung an aktive Zentren: Die Verbindung kann an die aktiven Zentren von Enzymen binden und deren Aktivität hemmen.

Modulation von Signalwegen: Sie kann biochemische Signalwege durch Wechselwirkungen mit wichtigen Proteinen oder Nukleinsäuren modulieren.

Analyse Chemischer Reaktionen

Types of Reactions

The compound (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and imino groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (6Z)-6-({4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific target and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (6Z)-6-{4-[2-(3-Methylphenoxy)ethoxy]benzyliden}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on

- (6Z)-6-{4-[2-(4-Chlorphenoxy)ethoxy]benzyliden}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on

Einzigartigkeit

Das Vorhandensein sowohl von Chlor- als auch Methyl-Gruppen im Phenoxyethoxy-Rest unterscheidet diese Verbindung von ihren Analogen und kann ihre Reaktivität und Spezifität in verschiedenen Anwendungen erhöhen.

(6Z)-6-{4-[2-(4-Chlor-3-methylphenoxy)ethoxy]benzyliden}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on , einschließlich ihrer Synthese, Reaktionen, Anwendungen und einzigartigen Eigenschaften.

Eigenschaften

Molekularformel |

C24H23ClN4O3S |

|---|---|

Molekulargewicht |

483.0 g/mol |

IUPAC-Name |

(6Z)-6-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C24H23ClN4O3S/c1-14(2)23-28-29-21(26)19(22(30)27-24(29)33-23)13-16-4-6-17(7-5-16)31-10-11-32-18-8-9-20(25)15(3)12-18/h4-9,12-14,26H,10-11H2,1-3H3/b19-13-,26-21? |

InChI-Schlüssel |

ZLQWXXZHRMULMQ-CCHDUMJESA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C)Cl |

Kanonische SMILES |

CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Nitrophenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B11636120.png)

![(4E)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-5-phenyl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11636128.png)

![8-[(2,4-Dinitrophenyl)sulfanyl]-9H-purin-6-amine](/img/structure/B11636136.png)

![2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636145.png)

![1-(1-Benzylpiperidin-4-yl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B11636156.png)

![2-(2,3-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636164.png)

![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636166.png)

![Butyl {[4-(1,3-benzodioxol-5-yl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11636170.png)

![6-{(E)-[2-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B11636182.png)

![5-(4-Butoxyphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11636188.png)

![4-({4-hydroxy-2-(4-methylphenyl)-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11636191.png)

![3-((Z)-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11636211.png)